molecular formula C10H6Cl2FNOS B2494997 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole CAS No. 338393-41-2

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole

Cat. No.: B2494997
CAS No.: 338393-41-2
M. Wt: 278.12
InChI Key: KWEHXQHTDYDULK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 4-chloro-3-fluorophenol with chloromethyl thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is unique due to its specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a synthetic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClF N2OS
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazoles reported that compounds with similar structures displayed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.

Compound MIC (μg/mL) Target Organisms
2-Chloro...0.5 - 2.0Staphylococcus aureus, E. coli
Similar Thiazole0.25 - 1.0Pseudomonas aeruginosa

The presence of electron-withdrawing groups such as chlorine and fluorine in the structure enhances the antimicrobial potency by increasing the compound's lipophilicity and membrane permeability.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, an investigation into the cytotoxic effects of thiazole compounds on cancer cell lines revealed that certain substitutions on the thiazole ring significantly influenced their efficacy.

Cell Line IC50 (μM) Reference Compound
A431 (epidermoid carcinoma)10 - 30Doxorubicin
U251 (glioblastoma)15 - 40Doxorubicin

In these studies, the compound showed promising results against multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against resistant strains of bacteria.
  • Case Study on Anticancer Activity :
    An investigation involving various thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications at specific positions on the thiazole ring could enhance cytotoxic effects significantly.

Properties

IUPAC Name

2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEHXQHTDYDULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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